molecular formula C17H20N2O4S B11596556 ethyl {2-[(Z)-(5-oxo-1-propyl-2-thioxoimidazolidin-4-ylidene)methyl]phenoxy}acetate

ethyl {2-[(Z)-(5-oxo-1-propyl-2-thioxoimidazolidin-4-ylidene)methyl]phenoxy}acetate

Cat. No.: B11596556
M. Wt: 348.4 g/mol
InChI Key: AFXJOTBAVANSKT-RAXLEYEMSA-N
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Description

ETHYL 2-(2-{[(4Z)-5-OXO-1-PROPYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-YLIDENE]METHYL}PHENOXY)ACETATE is a complex organic compound with a unique structure that includes an ethyl ester, a phenoxy group, and an imidazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-(2-{[(4Z)-5-OXO-1-PROPYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-YLIDENE]METHYL}PHENOXY)ACETATE typically involves multi-step organic reactions. One common method includes the condensation of a phenoxyacetic acid derivative with an imidazolidine precursor under controlled conditions. The reaction may require catalysts such as palladium or other transition metals to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants. The use of automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-(2-{[(4Z)-5-OXO-1-PROPYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-YLIDENE]METHYL}PHENOXY)ACETATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted phenoxy derivatives .

Scientific Research Applications

ETHYL 2-(2-{[(4Z)-5-OXO-1-PROPYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-YLIDENE]METHYL}PHENOXY)ACETATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 2-(2-{[(4Z)-5-OXO-1-PROPYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-YLIDENE]METHYL}PHENOXY)ACETATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of ETHYL 2-(2-{[(4Z)-5-OXO-1-PROPYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-YLIDENE]METHYL}PHENOXY)ACETATE lies in its imidazolidine ring, which imparts distinct chemical and biological properties compared to similar compounds with oxazole rings. This structural difference can lead to variations in reactivity, stability, and biological activity .

Properties

Molecular Formula

C17H20N2O4S

Molecular Weight

348.4 g/mol

IUPAC Name

ethyl 2-[2-[(Z)-(5-oxo-1-propyl-2-sulfanylideneimidazolidin-4-ylidene)methyl]phenoxy]acetate

InChI

InChI=1S/C17H20N2O4S/c1-3-9-19-16(21)13(18-17(19)24)10-12-7-5-6-8-14(12)23-11-15(20)22-4-2/h5-8,10H,3-4,9,11H2,1-2H3,(H,18,24)/b13-10-

InChI Key

AFXJOTBAVANSKT-RAXLEYEMSA-N

Isomeric SMILES

CCCN1C(=O)/C(=C/C2=CC=CC=C2OCC(=O)OCC)/NC1=S

Canonical SMILES

CCCN1C(=O)C(=CC2=CC=CC=C2OCC(=O)OCC)NC1=S

Origin of Product

United States

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